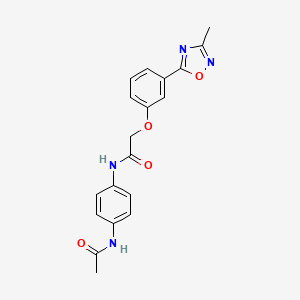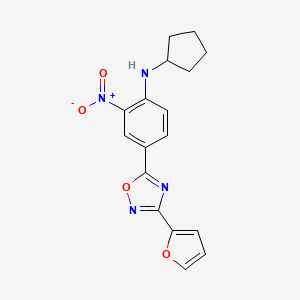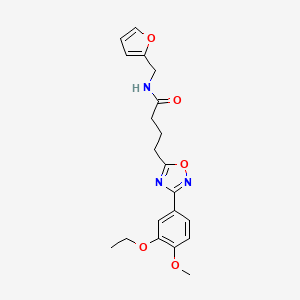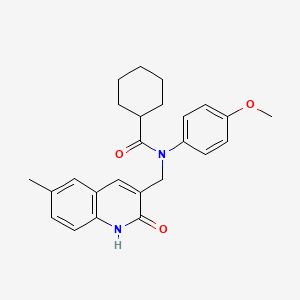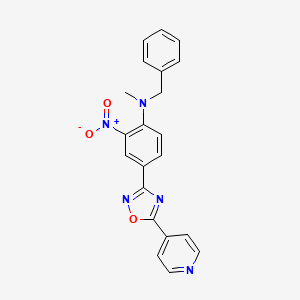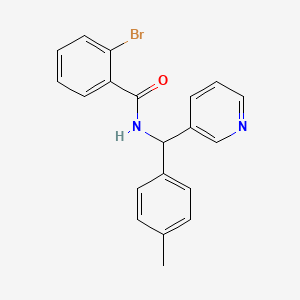
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide, also known as JNJ-4796, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry due to their broad range of biological activities.
Wirkmechanismus
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide exerts its biological effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting the activity of BRD4, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide can prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide can induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In addition, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide is its specificity for BRD4, which makes it an attractive target for cancer research. However, one limitation of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide is its low solubility, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide. One area of interest is the development of more potent and selective inhibitors of BRD4. In addition, researchers are exploring the potential of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is interest in exploring the potential of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer and inflammation. Its specificity for BRD4 makes it an attractive target for cancer research, and its anti-inflammatory effects may have potential in the treatment of autoimmune disorders. While there are limitations to its use in lab experiments, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide represents a promising avenue for future research.
Synthesemethoden
The synthesis of 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide involves the reaction of 4-chlorobenzylamine with 4-chlorobenzenesulfonyl chloride, followed by the addition of 2-methoxyethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. In addition, 2-(4-chloro-N-(4-chlorobenzyl)phenylsulfonamido)-N-(2-methoxyethyl)acetamide has been found to have anti-inflammatory effects and may be useful in the treatment of autoimmune disorders such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-26-11-10-21-18(23)13-22(12-14-2-4-15(19)5-3-14)27(24,25)17-8-6-16(20)7-9-17/h2-9H,10-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUIZLPMNUJLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

